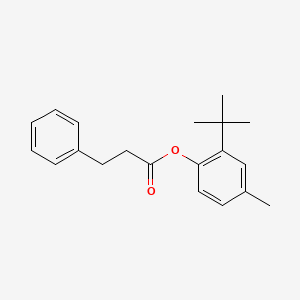![molecular formula C25H23N3O2 B3744438 N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3744438.png)
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a highly conserved protein that is present in the outer mitochondrial membrane of most eukaryotic cells. It is involved in various cellular functions, including cholesterol transport, apoptosis, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves binding to the TSPO on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its expression is upregulated in various pathological conditions, including neuroinflammation and cancer. This compound has been shown to modulate TSPO activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune cell activity, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to enhance the immune response against cancer cells by activating the innate immune system. In addition, this compound has been shown to modulate the expression of genes involved in cholesterol transport and steroidogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments include its high selectivity for TSPO and its ability to modulate immune cell activity. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound include its high cost, the need for specialized equipment for PET imaging, and the limited availability of the compound.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, including:
1. Development of new synthesis methods to improve the yield and purity of this compound.
2. Investigation of the role of TSPO in various pathological conditions, including neuroinflammation, cancer, and autoimmune disorders.
3. Development of new therapeutic agents based on the structure of this compound for the treatment of neurological and immunological disorders.
4. Investigation of the potential of this compound as a PET tracer for the early diagnosis and monitoring of neurological disorders.
5. Investigation of the potential of this compound as a modulator of immune cell activity for the treatment of cancer and autoimmune disorders.
In conclusion, this compound is a selective ligand for the translocator protein (TSPO) that has potential applications in the field of neuroscience, cancer research, and immunology. The compound has been extensively studied for its ability to modulate TSPO activity, inhibit cell proliferation, and induce apoptosis. Future research on this compound is focused on developing new synthesis methods, investigating the role of TSPO in various pathological conditions, and developing new therapeutic agents based on the structure of this compound.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology. In neuroscience, this compound is used as a positron emission tomography (PET) tracer to visualize the distribution of TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound PET imaging has been shown to be a useful tool for early diagnosis and monitoring of these disorders.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to enhance the immune response against cancer cells by activating the innate immune system.
In immunology, this compound has been shown to modulate the activity of immune cells, including macrophages and microglia. TSPO expression is upregulated in activated immune cells, and this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This makes this compound a potential therapeutic agent for the treatment of inflammatory disorders, including rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-12-19(13-10-16)24-20-6-4-5-7-21(20)25(30)28(27-24)15-23(29)26-22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOHLNVNUXNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)di-4,1-phenylene]diacetamide](/img/structure/B3744355.png)

![N-(4-acetylphenyl)-2-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744361.png)
![6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3744383.png)
![2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3744392.png)

![methyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3744408.png)
![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3744412.png)
![[(6-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B3744421.png)

![[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3744430.png)

![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744448.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3744455.png)